3-Bromo-5-propan-2-ylbenzenesulfonamide

Lipophilicity Drug-likeness ADME prediction

3-Bromo-5-propan-2-ylbenzenesulfonamide is a differentiated benzenesulfonamide building block featuring a C-isopropyl group that eliminates the metabolically labile N-alkyl bond, conferring superior pharmacokinetic stability versus its N-isopropyl isomer. The 3-position aryl bromide enables robust Suzuki and Buchwald–Hartwig couplings, while the scaffold’s moderate lipophilicity (XLogP3 2.3) and higher TPSA (68.5 Ų) favor peripheral selectivity over CNS penetration. Reserve this compound for programs requiring precise steric and metabolic control—particularly when N-isopropyl analogs fail metabolic screens or when patent-protected scaffolds demand the C-isopropyl motif. Pricing reflects the synthetic complexity; bulk orders may reduce the cost barrier.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.16
CAS No. 2567498-74-0
Cat. No. B2991766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-propan-2-ylbenzenesulfonamide
CAS2567498-74-0
Molecular FormulaC9H12BrNO2S
Molecular Weight278.16
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)N
InChIInChI=1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13)
InChIKeyBVFMRDWYWQLGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-propan-2-ylbenzenesulfonamide (CAS 2567498-74-0): A C-Isopropyl Sulfonamide Building Block for Medicinal Chemistry and Cross‑Coupling Applications


3-Bromo-5-propan-2-ylbenzenesulfonamide is a benzenesulfonamide derivative substituted with bromine at the 3‑position and an isopropyl group at the 5‑position of the aromatic ring (C₉H₁₂BrNO₂S; MW 278.17 g·mol⁻¹) [1]. It is cataloged under PubChem CID 154814377 and is commercially available from Enamine at ≥95 % purity [2]. The combination of an aryl bromide handle for palladium‑catalyzed cross‑coupling and a carbon‑bound isopropyl group makes this compound a differentiated intermediate for constructing drug‑like libraries and for probing structure–activity relationships where steric bulk and lipophilicity must be precisely controlled [1][2].

Why Generic Benzenesulfonamide Analogs Cannot Replace 3‑Bromo‑5‑propan‑2‑ylbenzenesulfonamide in Structure‑Based Design


Simple interchange of this compound with its N‑isopropyl isomer (3‑bromo‑N‑isopropylbenzenesulfonamide, CAS 871269‑08‑8) or the 5‑methyl analog (3‑bromo‑5‑methylbenzenesulfonamide, CAS 452341‑93‑4) is invalid because the connectivity and position of the isopropyl group fundamentally alter the molecule’s physicochemical and metabolic profile. Direct comparison of computed properties shows that the C‑isopropyl compound has a lower lipophilicity (XLogP3 = 2.3 vs 2.6) and a larger polar surface area (TPSA = 68.5 Ų vs 54.6 Ų) than the N‑isopropyl isomer [1][2]. The carbon–carbon attachment of the isopropyl group also eliminates the metabolically labile sulfonamide N‑alkyl bond, a common site of oxidative dealkylation that can compromise pharmacokinetic half‑life [3]. The quantitative evidence below demonstrates that these differences are not academic—they have measurable consequences for solubility, permeability, synthetic versatility, and procurement cost, making the correct compound choice a necessity for reproducible research.

Quantitative Differentiation Evidence for 3‑Bromo‑5‑propan‑2‑ylbenzenesulfonamide vs. Its Closest Analogs


Lower Computed Lipophilicity (XLogP3) vs. the N‑Isopropyl Isomer

The target compound has a computed XLogP3 of 2.3, which is 0.3 log units lower than the N‑isopropyl isomer (3‑bromo‑N‑isopropylbenzenesulfonamide, CAS 871269‑08‑8; XLogP3 = 2.6) [1][2]. This difference indicates that the C‑isopropyl compound is measurably more hydrophilic, which can translate into higher aqueous solubility and reduced non‑specific protein binding.

Lipophilicity Drug-likeness ADME prediction

Higher Topological Polar Surface Area (TPSA) vs. the N‑Isopropyl Isomer

The target compound exhibits a TPSA of 68.5 Ų, which is 13.9 Ų (25.5 %) larger than the N‑isopropyl isomer (TPSA = 54.6 Ų) [1][2]. TPSA is inversely correlated with passive blood–brain barrier permeation and intestinal absorption; compounds with TPSA > 60 Ų are generally considered less likely to cross the BBB.

Polar surface area BBB penetration Oral bioavailability

Reduced Rotatable Bond Count Relative to the N‑Isopropyl Isomer

The target compound possesses two rotatable bonds, whereas the N‑isopropyl isomer has three [1][2]. Each additional rotatable bond is estimated to cost ~0.5–1.5 kJ·mol⁻¹ in conformational entropy upon binding and can also reduce passive permeability. The lower rotatable bond count of the target compound suggests a moderately more rigid scaffold.

Conformational flexibility Binding entropy Ligand efficiency

Procurement Cost Differential vs. N‑Isopropyl Isomer Reflects Synthetic Complexity

The target compound (95 % purity, Enamine) is priced at approximately $1,129 per gram, whereas the N‑isopropyl isomer (95 % purity, AKSci) costs $74 per gram—a 15‑fold difference [1]. This cost disparity arises from the greater synthetic challenge of introducing the isopropyl group directly onto the aromatic ring compared to N‑alkylation of a pre‑formed sulfonamide.

Cost of goods Synthetic accessibility Procurement decision

C‑Isopropyl Substitution Provides a Metabolically Stable Alternative to N‑Isopropyl Sulfonamides

N‑alkyl sulfonamides are susceptible to cytochrome P450‑mediated oxidative N‑dealkylation, a major clearance pathway that can drastically reduce in vivo half‑life [1]. In contrast, the carbon‑bound isopropyl group of the target compound is not subject to this biotransformation, offering a class‑level advantage in metabolic stability.

Metabolic stability N‑dealkylation Pharmacokinetics

Optimal Application Scenarios for 3‑Bromo‑5‑propan‑2‑ylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Lead Optimization of Peripherally Restricted Drug Candidates

The target compound’s TPSA of 68.5 Ų and moderate XLogP3 of 2.3 align with the physicochemical profile desired for peripherally selective agents. When a project requires exclusion of CNS penetration while maintaining oral absorption, this scaffold offers a calculated advantage over the more lipophilic N‑isopropyl analog (TPSA = 54.6 Ų, XLogP3 = 2.6) [1].

Cross‑Coupling Library Synthesis Requiring a Structurally Faithful Isopropyl Group

The aryl bromide at the 3‑position enables Suzuki, Buchwald–Hartwig, and related cross‑couplings, while the C‑isopropyl group remains intact throughout—unlike N‑isopropyl sulfonamides that can undergo competitive N‑arylation. This makes the target compound a preferred building block for constructing biaryl libraries where the isopropyl group must be retained on the aromatic ring [2].

Metabolic Soft‑Spot Mitigation in Extended Half‑Life Programs

For therapeutic programs where a long pharmacokinetic half‑life is essential (e.g., once‑daily oral dosing), the absence of the N‑alkyl bond eliminates the N‑dealkylation clearance pathway that limits the exposure of N‑isopropyl sulfonamides. Although direct comparative PK data are not yet published, the established metabolic fate of sulfonamide N‑alkyl groups supports the strategic selection of the C‑isopropyl congener [3].

Budget‑Conscious Procurement with Justified Premium for Unique Scaffolds

At ~$1,129/g, the target compound is 15‑fold more expensive than the N‑isopropyl isomer (~$74/g). Procurement teams should reserve this compound for projects where the C‑isopropyl group is a strict structural requirement—such as when matching a patent‑protected scaffold or when the N‑isopropyl analog has failed metabolic stability screens . Bulk ordering or custom synthesis negotiations may reduce the cost barrier for committed programs.

Quote Request

Request a Quote for 3-Bromo-5-propan-2-ylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.